4-[4-(4-Fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one
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Overview
Description
4-[4-(4-Fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one is a complex organic compound that features a piperazine ring substituted with a fluoro-methoxyphenyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoro-2-methoxyaniline with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 4-(4-fluoro-2-methoxyphenyl)piperazine.
Acylation: The piperazine derivative is then acylated using pentanoyl chloride to introduce the carbonyl group, forming 4-[4-(4-fluoro-2-methoxyphenyl)piperazine-1-carbonyl]pentan-1-one.
Cyclization: The final step involves cyclization with 3-pyrrolidinone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 4-[4-(4-Hydroxy-2-methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one.
Reduction: 4-[4-(4-Fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions of piperazine derivatives with biological targets, such as receptors or enzymes.
Medicine
Medicinally, 4-[4-(4-Fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with central nervous system receptors, making it a candidate for the development of drugs for neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one likely involves binding to specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluoro and methoxy groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one: Lacks the methoxy group, which may affect its binding properties and biological activity.
4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one: Lacks the fluoro group, which may reduce its potency or selectivity.
4-[4-(4-Chloro-2-methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one: Substitution of the fluoro group with a chloro group can significantly alter its chemical and biological properties.
Uniqueness
The combination of the fluoro and methoxy groups in 4-[4-(4-Fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one provides a unique balance of electronic and steric effects, potentially leading to enhanced biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
4-[4-(4-fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-1-pentan-3-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O3/c1-4-17(5-2)25-14-15(12-20(25)26)21(27)24-10-8-23(9-11-24)18-7-6-16(22)13-19(18)28-3/h6-7,13,15,17H,4-5,8-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOXHCCICGFMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CC(CC1=O)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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